Cas no 477861-85-1 (4-QUINAZOLINAMINE, 7-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-)

4-QUINAZOLINAMINE, 7-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-, is a quinazoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a chloro substituent at the 7-position and a 4-methoxybenzyl group at the amine functionality, which may influence its biological activity and binding affinity. This compound is of interest due to its scaffold, which is common in bioactive molecules, including kinase inhibitors and antimicrobial agents. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The presence of both electron-withdrawing and electron-donating groups enhances its reactivity profile, facilitating targeted modifications for structure-activity relationship studies.
4-QUINAZOLINAMINE, 7-CHLORO-N-[(4-METHOXYPHENYL)METHYL]- structure
477861-85-1 structure
商品名:4-QUINAZOLINAMINE, 7-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-
CAS番号:477861-85-1
MF:C16H14N3OCl
メガワット:299.755
CID:3312669
PubChem ID:1490527

4-QUINAZOLINAMINE, 7-CHLORO-N-[(4-METHOXYPHENYL)METHYL]- 化学的及び物理的性質

名前と識別子

    • 4-QUINAZOLINAMINE, 7-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-
    • 7-AMINO-1,2,3,4-TETRAHYDRO-3R-ISOQUINOLINECARBOXYLIC ACID
    • 7-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-4-QUINAZOLINAMINE
    • SMR000335340
    • CCG-282816
    • Oprea1_830578
    • AKOS005080967
    • HMS2699O09
    • 477861-85-1
    • 12N-813
    • 7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
    • CHEMBL1377971
    • MLS000721148
    • 7-chloro-N-(4-methoxybenzyl)-4-quinazolinamine
    • DTXSID901325727
    • インチ: InChI=1S/C16H14ClN3O/c1-21-13-5-2-11(3-6-13)9-18-16-14-7-4-12(17)8-15(14)19-10-20-16/h2-8,10H,9H2,1H3,(H,18,19,20)
    • InChIKey: PVLOMXHKKBSQTP-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 299.0825398Da
  • どういたいしつりょう: 299.0825398Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 323
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47Ų
  • 疎水性パラメータ計算基準値(XlogP): 4

4-QUINAZOLINAMINE, 7-CHLORO-N-[(4-METHOXYPHENYL)METHYL]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629619-5mg
7-Chloro-N-(4-methoxybenzyl)quinazolin-4-amine
477861-85-1 98%
5mg
¥448.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629619-100mg
7-Chloro-N-(4-methoxybenzyl)quinazolin-4-amine
477861-85-1 98%
100mg
¥1470.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629619-1mg
7-Chloro-N-(4-methoxybenzyl)quinazolin-4-amine
477861-85-1 98%
1mg
¥364.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629619-50mg
7-Chloro-N-(4-methoxybenzyl)quinazolin-4-amine
477861-85-1 98%
50mg
¥1001.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629619-2mg
7-Chloro-N-(4-methoxybenzyl)quinazolin-4-amine
477861-85-1 98%
2mg
¥413.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629619-10mg
7-Chloro-N-(4-methoxybenzyl)quinazolin-4-amine
477861-85-1 98%
10mg
¥623.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629619-25mg
7-Chloro-N-(4-methoxybenzyl)quinazolin-4-amine
477861-85-1 98%
25mg
¥924.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629619-20mg
7-Chloro-N-(4-methoxybenzyl)quinazolin-4-amine
477861-85-1 98%
20mg
¥910.00 2024-05-12

4-QUINAZOLINAMINE, 7-CHLORO-N-[(4-METHOXYPHENYL)METHYL]- 関連文献

4-QUINAZOLINAMINE, 7-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-に関する追加情報

Exploring the Properties and Applications of 4-QUINAZOLINAMINE, 7-CHLORO-N-[(4-METHOXYPHENYL)METHYL]- (CAS No. 477861-85-1)

The compound 4-QUINAZOLINAMINE, 7-CHLORO-N-[(4-METHOXYPHENYL)METHYL]- (CAS No. 477861-85-1) is a quinazoline derivative that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. Quinazoline-based compounds are known for their diverse biological activities, making them a focal point for drug discovery and development. This article delves into the molecular structure, potential applications, and current research trends surrounding this intriguing compound.

From a structural perspective, 4-QUINAZOLINAMINE derivatives are characterized by a fused bicyclic system consisting of a benzene ring and a pyrimidine ring. The presence of a 7-CHLORO substituent and an N-[(4-METHOXYPHENYL)METHYL] group in this particular compound enhances its potential for selective interactions with biological targets. Researchers have explored its role as a scaffold for designing inhibitors of various enzymes, particularly those involved in signal transduction pathways.

In recent years, the scientific community has shown growing interest in quinazoline-based compounds due to their relevance in addressing modern healthcare challenges. For instance, the search for novel kinase inhibitors has become a hot topic, with many users inquiring about "small molecule inhibitors for cancer therapy" or "targeted drug design strategies." The structural features of CAS No. 477861-85-1 align well with these research directions, as its molecular framework allows for modifications that could optimize binding affinity and pharmacokinetic properties.

Another area where 4-QUINAZOLINAMINE derivatives have shown promise is in the development of antimicrobial agents. With the global rise in antibiotic resistance, queries like "new antimicrobial scaffolds" or "non-traditional antibacterial compounds" frequently appear in scientific searches. The 7-CHLORO substitution pattern in this compound may contribute to its potential activity against resistant bacterial strains, though further studies are needed to validate this hypothesis.

The synthetic accessibility of 7-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-4-QUINAZOLINAMINE also makes it attractive for structure-activity relationship (SAR) studies. Medicinal chemists often search for "quinazoline synthesis protocols" or "SAR optimization techniques," reflecting the demand for efficient synthetic routes. The methoxybenzyl group in this compound provides a handle for further chemical modifications, enabling researchers to explore diverse analogs with potentially improved therapeutic profiles.

From a drug discovery perspective, the physicochemical properties of CAS No. 477861-85-1 warrant careful consideration. Its molecular weight, lipophilicity, and hydrogen bonding capacity fall within ranges that are generally favorable for drug-like molecules. This aligns with frequent search queries about "lead compound optimization" and "drug-likeness prediction," indicating the compound's relevance in preclinical development pipelines.

Recent advances in computational chemistry have opened new avenues for studying quinazoline derivatives. Molecular docking studies and virtual screening approaches, often searched as "computer-aided drug design methods," can provide valuable insights into the potential binding modes of this compound with various biological targets. The 4-QUINAZOLINAMINE core structure is particularly amenable to such computational analyses due to its well-defined pharmacophoric features.

Quality control and analytical characterization of 7-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-4-QUINAZOLINAMINE are crucial aspects for researchers working with this compound. Common analytical techniques include HPLC, mass spectrometry, and NMR spectroscopy - methods frequently searched by quality control specialists. The presence of distinct functional groups in this molecule allows for straightforward identification and purity assessment using these techniques.

As research into personalized medicine grows, so does interest in compounds that can serve as versatile scaffolds for targeted therapies. The structural flexibility of 4-QUINAZOLINAMINE derivatives positions them well in this context. The specific substitution pattern in CAS No. 477861-85-1 offers opportunities for creating targeted analogs that could address individual patient needs, a topic often explored under search terms like "precision medicine chemical tools."

Environmental considerations in chemical research have also influenced the study of compounds like 7-CHLORO-N-[(4-METHOXYPHENYL)METHYL]-4-QUINAZOLINAMINE. Researchers are increasingly searching for "green chemistry approaches" to synthesize such heterocyclic compounds, reflecting the growing emphasis on sustainable pharmaceutical development. The relatively simple structure of this compound may lend itself to environmentally friendly synthetic routes.

In conclusion, 4-QUINAZOLINAMINE, 7-CHLORO-N-[(4-METHOXYPHENYL)METHYL]- represents an important member of the quinazoline family with significant potential in various research applications. Its structural features, combined with current scientific trends, make it a compound of continuing interest across multiple disciplines. As research progresses, we can anticipate new discoveries that will further elucidate its full potential in addressing contemporary scientific challenges.

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